Quinoline-7-sulfonyl chloride;hydrochloride
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Overview
Description
Quinoline-7-sulfonyl chloride;hydrochloride is a chemical compound with the molecular formula C9H6ClNO2S.ClH. It is a derivative of quinoline, a nitrogenous bicyclic heterocyclic compound. Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
The synthesis of quinoline-7-sulfonyl chloride;hydrochloride can be achieved through various methods. One common approach involves the reaction of quinoline with chlorosulfonic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt. This process typically requires controlled reaction conditions, including specific temperatures and reaction times .
Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Quinoline-7-sulfonyl chloride;hydrochloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electrophile.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: This compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various quinoline derivatives.
Scientific Research Applications
Quinoline-7-sulfonyl chloride;hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: This compound is utilized in the study of enzyme inhibitors and as a building block for designing biologically active molecules.
Industrial Chemistry: This compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline-7-sulfonyl chloride;hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl chloride group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .
Comparison with Similar Compounds
Quinoline-7-sulfonyl chloride;hydrochloride can be compared with other quinoline derivatives such as 8-hydroxyquinoline and quinoline-8-sulfonyl chloride. While all these compounds share the quinoline core structure, their functional groups and reactivity differ. For example:
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties, it has a hydroxyl group at the 8-position, which imparts different chemical reactivity compared to the sulfonyl chloride group.
Quinoline-8-sulfonyl chloride: Similar to this compound, but with the sulfonyl chloride group at the 8-position, leading to variations in its chemical behavior and applications.
These differences highlight the unique properties and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
quinoline-7-sulfonyl chloride;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S.ClH/c10-14(12,13)8-4-3-7-2-1-5-11-9(7)6-8;/h1-6H;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMXZPKIFDIUPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)S(=O)(=O)Cl)N=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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